![molecular formula C12H14N2O2Si B13716406 7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13716406.png)
7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core structure with a trimethylsilyl-ethynyl substituent at the 7-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrido[3,2-b][1,4]oxazine core.
Introduction of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be introduced via a Sonogashira coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
- 6-[(Trimethylsilyl)ethynyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- 7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- 7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Uniqueness
7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to the presence of the trimethylsilyl-ethynyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H14N2O2Si |
|---|---|
分子量 |
246.34 g/mol |
IUPAC名 |
7-(2-trimethylsilylethynyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C12H14N2O2Si/c1-17(2,3)5-4-9-6-10-12(13-7-9)14-11(15)8-16-10/h6-7H,8H2,1-3H3,(H,13,14,15) |
InChIキー |
XKAKNMWNVCXGFI-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CC2=C(NC(=O)CO2)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


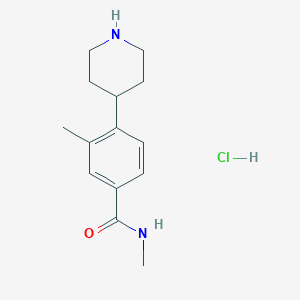
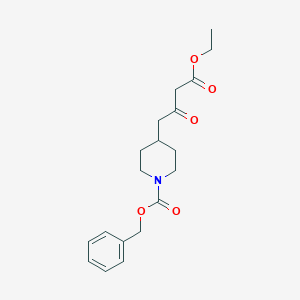
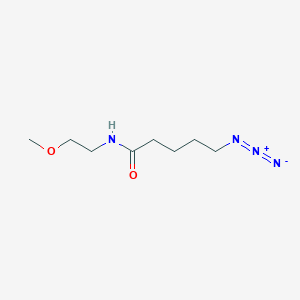

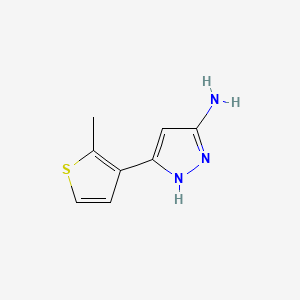
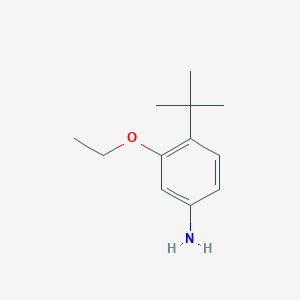
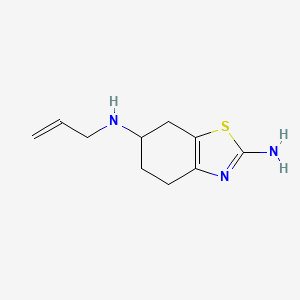

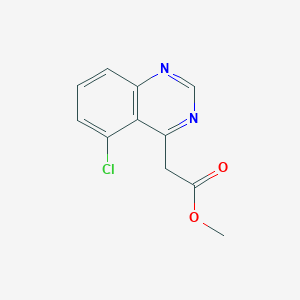
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid phenyl ester](/img/structure/B13716382.png)
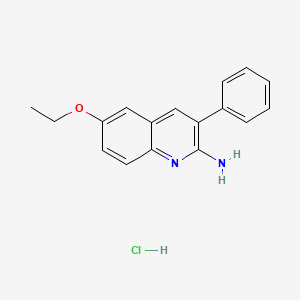

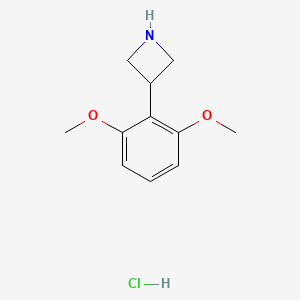
![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)
